molecular formula C14H25NO4 B1380160 tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate CAS No. 2177287-68-0

tert-butyl ((R)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate

Cat. No.: B1380160
CAS No.: 2177287-68-0
M. Wt: 271.35 g/mol
InChI Key: DDMPMIMTLBGEHT-QMTHXVAHSA-N
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Description

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is a complex organic compound featuring a tert-butyl carbamate group. This compound is notable for its applications in organic synthesis, particularly in the protection of amino groups during peptide synthesis.

Biochemical Analysis

Biochemical Properties

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with various enzymes and proteins, including palladium-catalyzed systems, which facilitate its incorporation into complex organic molecules. The nature of these interactions often involves the formation of covalent bonds with nucleophilic sites on the enzymes, leading to the stabilization of reaction intermediates and the promotion of specific biochemical transformations .

Cellular Effects

The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate on cellular processes are multifaceted. This compound can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, its interaction with cellular proteins can lead to changes in the phosphorylation status of key signaling molecules, thereby impacting downstream signaling cascades. Additionally, the compound’s ability to form covalent bonds with nucleophilic sites on DNA and RNA can result in modifications to gene expression patterns .

Molecular Mechanism

At the molecular level, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to active sites on enzymes, leading to either inhibition or activation of enzymatic activity. This binding is often facilitated by the formation of covalent bonds between the carbamate moiety and nucleophilic residues within the enzyme’s active site . Additionally, the oxirane ring can undergo nucleophilic attack, resulting in the formation of stable adducts that alter the enzyme’s conformation and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate can change over time due to its stability and degradation properties. The compound is generally stable under cool, dry conditions but can degrade when exposed to moisture or high temperatures . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to cumulative changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily influence specific biochemical pathways. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level must be reached before significant biochemical changes occur .

Metabolic Pathways

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate: is involved in several metabolic pathways, particularly those related to the synthesis and degradation of carbamate compounds. The compound interacts with enzymes such as carbamate hydrolases, which facilitate its breakdown into smaller metabolites . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is transported and distributed through interactions with specific transporters and binding proteins. These interactions help to localize the compound to particular cellular compartments, where it can exert its biochemical effects . The compound’s distribution is also influenced by its solubility properties, with higher solubility in organic solvents facilitating its movement across cell membranes .

Subcellular Localization

The subcellular localization of tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is critical for its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, the presence of a carbamate moiety can facilitate its localization to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and modification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate typically involves the reaction of an appropriate amine with di-tert-butyl dicarbonate (Boc2O) under mild conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium bicarbonate to neutralize the byproduct, carbon dioxide .

Industrial Production Methods

Industrial production of tert-butyl carbamates often employs flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted carbamates, amines, and oxides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is widely used in scientific research, particularly in:

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-hydroxycarbamate
  • tert-Butyl N-methylcarbamate

Uniqueness

tert-Butyl (®-4-methyl-1-(®-2-methyloxiran-2-yl)-1-oxopentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both an oxirane and a carbamate group. This combination of functional groups provides distinct reactivity and stability, making it valuable in various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2R)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-9(2)7-10(11(16)14(6)8-18-14)15-12(17)19-13(3,4)5/h9-10H,7-8H2,1-6H3,(H,15,17)/t10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDMPMIMTLBGEHT-QMTHXVAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)C1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)[C@]1(CO1)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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